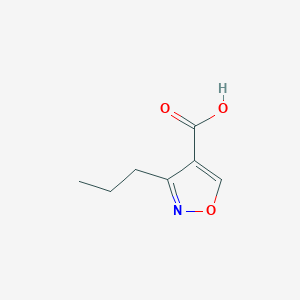![molecular formula C6H9NO2 B15052754 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[310]hexane-4-carboxylic acid is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves cyclopropanation reactions. One common method includes the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts under low catalyst loadings . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases or acids to facilitate the reaction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in the position of functional groups.
2-Azabicyclo[3.2.1]octane: This compound has a larger ring system, which affects its chemical properties and applications.
Uniqueness: 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which provides distinct reactivity and potential for forming various derivatives.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)4-2-7-5-1-3(4)5/h3-5,7H,1-2H2,(H,8,9) |
Clé InChI |
FTJRPEGNKAGOAX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1NCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


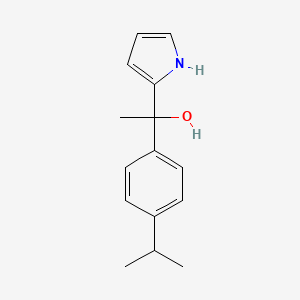

![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
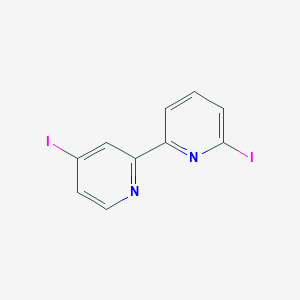
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
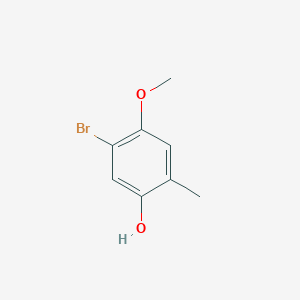
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
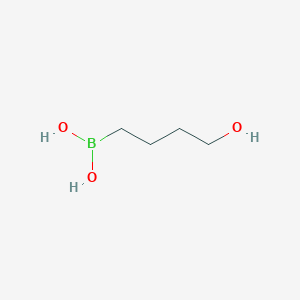
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
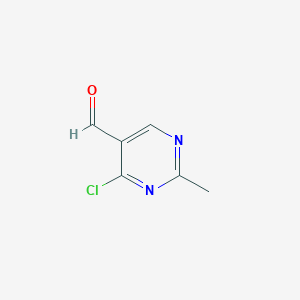

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
